molecular formula C15H16N4O2S B2422369 N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1119233-18-9

N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2422369
CAS No.: 1119233-18-9
M. Wt: 316.38
InChI Key: MRSKKILBIHNWRT-UHFFFAOYSA-N
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Description

N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a carboxamide group and a methylsulfanyl group, as well as a phenyl ring substituted with a carbamoylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the carboxamide and methylsulfanyl groups. The phenyl ring is then functionalized with the carbamoylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carboxamide group produces amines.

Scientific Research Applications

N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(aminocarbonyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide
  • N-{[4-(carbamoylamino)phenyl]methyl}-2-(ethylsulfanyl)pyridine-3-carboxamide

Uniqueness

N-{[4-(carbamoylamino)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-(carbamoylamino)phenyl]methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-22-14-12(3-2-8-17-14)13(20)18-9-10-4-6-11(7-5-10)19-15(16)21/h2-8H,9H2,1H3,(H,18,20)(H3,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSKKILBIHNWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=CC=C(C=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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